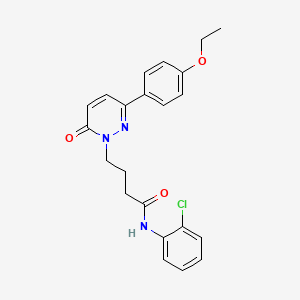

N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-2-29-17-11-9-16(10-12-17)19-13-14-22(28)26(25-19)15-5-8-21(27)24-20-7-4-3-6-18(20)23/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMGYVCTRVQVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones or ketoesters under reflux conditions.

Substitution Reactions:

Amidation: The final step involves the amidation reaction where the 2-chlorophenyl group is introduced to form the butanamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of 4-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid.

Reduction: Formation of 4-(4-ethoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)butanamide.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities. It may act on specific molecular targets such as cyclooxygenase (COX) enzymes or cancer cell receptors.

Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer research, it might interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Key Observations:

Amide Chain Length : The target compound’s butanamide chain (C4) may enhance flexibility and binding to hydrophobic pockets compared to shorter propanamide (C3) or acetamide (C2) chains in analogs .

Methylthio (8a) and difluoromethyl (EP 3 785 714) substituents may alter solubility and oxidative stability .

Synthetic Efficiency: Yields for pyridazinone derivatives vary widely (10–99.9%), with the target compound’s synthesis likely requiring optimized conditions for the ethoxy group’s stability .

Spectroscopic Comparisons

- IR Spectroscopy: The target compound’s carbonyl stretches (pyridazinone and amide C=O) are expected near 1650–1680 cm⁻¹, consistent with analogs like 6h (1650 cm⁻¹) and 8a (1664 cm⁻¹) .

- 1H-NMR : The 2-chlorophenyl group will exhibit distinct aromatic signals (δ ~7.2–7.5 ppm), while the ethoxy group’s OCH2CH3 protons should resonate as a quartet near δ 1.3–1.5 ppm (CH3) and δ 3.9–4.1 ppm (OCH2) . Piperazine-containing analogs (e.g., 6h) show additional peaks for N–CH2 groups (δ 2.5–3.5 ppm) .

Pharmacological Implications

- Piperazine Derivatives (6f, 6h) : The introduction of piperazine rings (e.g., 4-chlorophenylpiperazinyl in 6h) may enhance interactions with serotonin or dopamine receptors, whereas the target compound’s simpler amide chain could favor kinase or COX-2 inhibition .

- Halogenation Trends : Chlorophenyl (6h) and bromophenyl (8a) groups in analogs are associated with increased lipophilicity and antimicrobial activity, suggesting the target’s 2-chlorophenyl moiety may confer similar advantages .

Biological Activity

N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyridazinone core with multiple substituents, including a chlorophenyl group and an ethoxyphenyl group . These structural elements contribute to its diverse biological activities and pharmacological potential.

| Component | Description |

|---|---|

| Molecular Formula | C21H20ClN3O3 |

| Molecular Weight | 377.85 g/mol |

| Key Functional Groups | Chlorobenzene, Ethoxyphenyl, Pyridazinone |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of the Ethoxyphenyl Group : This can be accomplished via nucleophilic substitution reactions.

- Alkylation with Chlorobenzyl : The final step involves the reaction of the pyridazinone derivative with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Research suggests potential efficacy against various cancer cell lines, indicating its role as an anticancer agent.

The biological effects of this compound are likely mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that control cell proliferation and apoptosis.

- Gene Expression Alteration : The compound may influence gene expression related to its biological activities.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the compound's effects on HepG2 liver cancer cells, demonstrating significant inhibition of cell proliferation with an IC50 value indicating potent activity. The mechanism included inducing apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic agent .

-

Antimicrobial Testing :

- In vitro assays have shown that this compound effectively inhibits bacterial growth, suggesting its application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis involves multi-step reactions starting with chlorination of substituted anilines (e.g., 4-ethoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline . Subsequent coupling of the pyridazinone core with butanamide derivatives via nucleophilic substitution or amidation is critical. Key intermediates include the pyridazinone precursor and activated ester intermediates. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., HCl, K₂CO₃) significantly impact yield, as noted in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1650–1700 cm⁻¹) from pyridazinone and amide groups .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/ethyl groups (δ 1.0–4.0 ppm). ¹³C NMR confirms quaternary carbons in the pyridazinone ring .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors linked to its structural motifs (e.g., kinase inhibition for pyridazinones). Use cell viability assays (MTT) for anticancer potential and enzyme-linked immunosorbent assays (ELISA) for anti-inflammatory activity. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to identify affected pathways .

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) clarify target affinity discrepancies .

- Species-Specific Models : Compare activity in human vs. rodent cell lines to address interspecies variability .

Q. How can computational modeling be integrated into structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., COX-2, GABA receptors) using AutoDock Vina .

- QSAR Models : Train models on analogs (e.g., pyridazinone derivatives) to predict bioactivity .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .

Q. What methodological approaches are used to determine the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures and hygroscopicity .

- Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS quantification of metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyridazinone derivatives?

- Methodological Answer :

- Parameter Optimization : Systematically vary solvents (polar aprotic vs. protic), temperatures (25–80°C), and catalysts (e.g., H₂SO₄ vs. K₂CO₃) .

- Intermediate Purity : Use column chromatography (silica gel, DCM-MeOH gradients) to isolate intermediates before coupling .

Q. What experimental designs mitigate variability in pharmacological data across cell lines?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum concentration) .

- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-lite assays .

- Batch Consistency : Synthesize multiple compound batches and assess inter-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.